(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate
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Description
Chemical Reactions Analysis
The chemical reactions involving the given compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific literature on the chemical reactions of the exact compound, it’s challenging to provide a detailed chemical reactions analysis .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The compound is structurally related to benzodiazepines, a class of compounds with significant pharmacological interest. Research on synthetic routes and chemical properties of benzodiazepines and related heterocycles provides insights into the versatility and potential applications of these compounds in drug development and material science. For instance, the review by Ibrahim (2011) discusses synthetic approaches for benzodiazepines, highlighting their importance in developing new pharmaceuticals and materials with unique properties (Ibrahim, 2011).
Pharmacological Applications
Benzodiazepines are well-known for their therapeutic uses, particularly as anxiolytics, sedatives, and anticonvulsants. The research on oximes for treating nerve agent poisoning demonstrates the broader therapeutic potential of compounds structurally related to benzodiazepines (Dawson, 1994). Additionally, the study of environmental occurrence, fate, and transformation of benzodiazepines in water treatment by Kosjek et al. (2012) indicates the environmental and toxicological aspects of these compounds, which could inform safety and degradation studies for similar structures (Kosjek et al., 2012).
Biological Significance and Future Directions
The synthesis, reactions, and biological significance of 1,4-diazepines reviewed by Rashid et al. (2019) underline the biological activities and pharmaceutical potential of diazepine derivatives. These activities include antipsychotic, anxiolytic, and antibacterial effects, suggesting avenues for further research into related compounds for drug development (Rashid et al., 2019).
Properties
IUPAC Name |
methyl 3-[(3S)-7-bromo-2-oxo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-25-16(23)8-7-15-18(24)22-13-6-5-11(19)10-12(13)17(21-15)14-4-2-3-9-20-14/h2-6,9-10,15H,7-8H2,1H3,(H,22,24)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITXBYGUVDYTBQ-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H]1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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